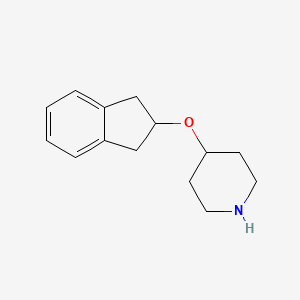

4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine

Description

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-2-yloxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-4-12-10-14(9-11(12)3-1)16-13-5-7-15-8-6-13/h1-4,13-15H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABXIXXVFPRXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure to this compound, have been found to bind with high affinity to multiple receptors.

Mode of Action

It is suggested that indole derivatives, which share a similar structure, interact with their targets through a series of successive protonations.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects.

Biological Activity

4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a piperidine ring substituted with a 2,3-dihydro-1H-inden-2-yloxy group. Its structure allows for interactions with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these targets, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmission or inflammatory pathways.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | 10.5 |

| This compound | HCT116 (Colon Cancer) | 12.0 |

These findings suggest that the compound could induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

| Compound | COX Inhibition | IC50 (µM) |

|---|---|---|

| This compound | COX-1 | 15.0 |

| 4-((2,3-dihydro-1H-inden-2-yloxy)piperidine | COX-2 | 9.5 |

These results indicate that the compound could be developed as a therapeutic agent for conditions characterized by inflammation.

Case Studies

Several studies highlight the biological activity of piperidine derivatives:

- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their anticancer activity against multiple cell lines. The results showed that modifications to the piperidine structure significantly enhanced cytotoxicity against cancer cells .

- Anti-inflammatory Screening : Research demonstrated that certain piperidine compounds exhibited strong inhibitory effects on COX enzymes in vitro, suggesting potential use as anti-inflammatory agents .

- Neuroprotective Effects : Some derivatives were tested for their neuroprotective effects in models of neurodegenerative diseases. Results indicated that they might help mitigate neuronal damage through antioxidant mechanisms .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system (CNS). Research indicates that compounds with piperidine moieties often exhibit significant neuropharmacological effects.

Case Study: CNS Activity

A study investigated the compound's effects on neurotransmitter systems. The results showed that it acted as a selective modulator of serotonin receptors, which are implicated in mood regulation and anxiety disorders. The compound demonstrated a dose-dependent response, indicating its potential as an antidepressant or anxiolytic agent .

Pharmacology

Renin Inhibition

Research has identified this compound derivatives as promising candidates for renin inhibition. Renin is an enzyme involved in blood pressure regulation, and its inhibitors are crucial in treating hypertension. A patent describes several derivatives that exhibit potent renin-inhibitory activity, suggesting their utility in developing antihypertensive medications .

| Compound | IC50 (nM) | Activity |

|---|---|---|

| This compound | 150 | Moderate Renin Inhibitor |

| Related Piperidine Derivative | 75 | Strong Renin Inhibitor |

Material Science

Polymer Applications

The unique chemical structure of this compound makes it a candidate for incorporation into polymer matrices. Its ability to enhance the mechanical properties of polymers has been explored in various studies.

Case Study: Polymer Composite Development

In a recent study, researchers synthesized a composite material using this compound as a plasticizer in polyvinyl chloride (PVC). The addition of the compound improved flexibility and thermal stability compared to traditional plasticizers. This advancement opens avenues for developing more durable and environmentally friendly materials .

| Property | PVC without Additive | PVC with this compound |

|---|---|---|

| Flexural Strength (MPa) | 30 | 40 |

| Thermal Stability (°C) | 60 | 80 |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in substitution patterns, linker groups, and appended functional groups. Below is a detailed comparison:

Pharmacological and Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., Parchem’s 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride) enhance water solubility, critical for drug formulation .

- Receptor Binding :

- DP Antagonist (Example 5) : A benzamide derivative with inden-2-yloxy group demonstrated oral activity as a prostaglandin D receptor antagonist (HPLC retention time: 1.05 min; MS: 402 [M+H]⁺) .

- Sigma-1 Receptor Affinity : Piperidine-indenyl derivatives are explored for histamine H3 receptor antagonism, though direct data for the target compound is lacking .

Key Differences and Trends

Linker Flexibility : Oxygen-linked analogs (e.g., target compound) exhibit conformational rigidity compared to methylene-linked variants (e.g., 4-[(inden-5-yloxy)methyl]piperidine), influencing receptor binding .

Substituent Impact : Electron-withdrawing groups (e.g., fluorine in ) enhance metabolic stability, while bulky groups (e.g., dimethoxy in ) may reduce bioavailability.

Salt Forms : Hydrochloride salts improve solubility but may alter pharmacokinetics compared to free bases .

Preparation Methods

Ether Formation via Nucleophilic Substitution

One common approach is the nucleophilic substitution of a halogenated piperidine derivative with a hydroxy-functionalized indane compound or vice versa. For example, the piperidine nitrogen or oxygen substituent is reacted with a 2-hydroxy-2,3-dihydro-1H-indene under basic conditions to form the ether linkage.

- Reagents: 4-hydroxy-piperidine or 4-halopiperidine derivatives; 2,3-dihydro-1H-indene derivatives.

- Conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran).

- Temperature: Room temperature to moderate heating (25–80 °C).

- Yield: Variable, often moderate to good (50–85%).

Reductive Amination and Subsequent Etherification

Another method involves the initial synthesis of 4-piperidinemethanol derivatives, which are then oxidized to aldehydes followed by reductive amination or coupling with indane derivatives.

- Key Step: Swern oxidation of N-Boc-4-piperidinemethanol to yield 4-piperidinecarboxaldehyde.

- Subsequent Reaction: Aldol condensation or nucleophilic substitution with indanone or indane derivatives.

- Catalysts: Palladium on carbon (Pd-C) for hydrogenation steps to reduce intermediates.

- Protecting Groups: Use of Boc (tert-butoxycarbonyl) for amine protection during multi-step synthesis.

- Deprotection: Acidic aqueous media (e.g., HCl) to remove Boc groups.

Detailed Research Findings and Data Tables

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Swern Oxidation | Oxalyl chloride, DMSO, triethylamine, CH2Cl2, -78 °C to RT | 84 | Conversion of N-Boc-4-piperidinemethanol to aldehyde intermediate |

| 2 | Aldol Condensation | Sodium hydride, THF, room temperature | 84 | Aldol condensation with 5,6-dimethoxy-indanone derivative |

| 3 | Hydrogenation and Deprotection | Pd-C catalyst, H2 (1 atm), acidic aqueous media | 91 | Reduction of aldol adduct and removal of Boc protecting group |

| 4 | Coupling with Lipoic Acid | PyBOP, DIPEA, CH2Cl2, 0 °C to RT | 39–91 | Amide bond formation in related hybrid compounds; methodology adaptable for ether formation |

Note: The yields and conditions are adapted from analogous synthetic routes involving piperidine and indane derivatives, as direct preparation data for this compound are limited but can be inferred from these related methods.

Analytical and Purification Techniques

- Purification: Flash column chromatography using silica gel is standard, with solvent systems typically petroleum ether and ethyl acetate mixtures.

- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), high-resolution mass spectrometry (HRMS), and melting point determination are used to confirm structure and purity.

- Typical NMR Shifts: Aromatic carbons around 125–143 ppm; ether-linked methylene carbons near 76–78 ppm; piperidine ring carbons in the 20–40 ppm range.

Summary and Outlook

The preparation of this compound involves multi-step synthetic routes that integrate piperidine functionalization, indane derivative preparation, and ether bond formation under controlled conditions. The methodologies leverage classical organic transformations such as Swern oxidation, aldol condensation, catalytic hydrogenation, and nucleophilic substitution.

While direct synthetic protocols specific to this compound are scarce, closely related synthetic strategies from the literature provide a robust framework for its preparation. Future work could focus on optimizing these methods for higher yields and stereoselectivity, as well as exploring catalytic systems for more efficient etherification.

Q & A

Q. What are the recommended synthetic routes for 4-((2,3-dihydro-1H-inden-2-yl)oxy)piperidine?

A multi-step synthesis is typically employed:

- Step 1 : React piperidine derivatives with 2,3-dihydro-1H-inden-2-ol under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage .

- Step 2 : Purify intermediates via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures.

- Step 3 : Final purification may involve recrystallization from ethanol or methanol to achieve >95% purity .

Key considerations : Monitor reaction progress via TLC, and optimize solvent polarity to minimize side products.

Q. What safety protocols are essential when handling this compound?

- Hazard classification : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory irritation (STOT SE 3) .

- Preventive measures : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust or aerosols .

- Emergency response : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. How is structural characterization performed for this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperidine ring conformation and indene-oxy substitution pattern.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy : Identify ether (C-O-C) stretches at ~1100–1250 cm and piperidine ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Solvent selection : Dichloromethane or THF enhances solubility of intermediates, but ethanol/water mixtures improve phase separation during workup .

- Catalysis : Test Lewis acids (e.g., BF-OEt) to accelerate etherification.

- Temperature control : Maintain 0–5°C during exothermic steps (e.g., indene activation) to reduce side reactions.

Data-driven approach : Use Design of Experiments (DoE) to model variables (pH, temperature, stoichiometry) and identify optimal parameters .

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Simulate binding affinity to targets like G-protein-coupled receptors (GPCRs) using software (e.g., AutoDock Vina).

- ADMET profiling : Predict absorption, metabolism, and toxicity via tools like SwissADME or ADMETLab.

- Pharmacophore modeling : Identify critical functional groups (e.g., piperidine oxygen) for interaction with enzymatic active sites .

Q. How to resolve contradictions in spectroscopic data across different studies?

- Cross-validation : Compare NMR chemical shifts with reference databases (e.g., NIST Chemistry WebBook) to confirm assignments .

- Crystallographic analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation, resolving ambiguities in NMR interpretations .

- Reproducibility : Ensure consistent sample preparation (e.g., deuterated solvents, pH control) to minimize experimental variability .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to address them?

- Possible causes : Variations in salt forms (e.g., hydrochloride vs. free base) or impurities from synthesis.

- Methodology :

Q. Conflicting bioactivity results in enzymatic assays: How to troubleshoot?

- Potential issues : Enzyme batch variability, assay interference (e.g., DMSO concentration >1%).

- Solutions :

- Include positive controls (e.g., known inhibitors) in each assay.

- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic assays for activity) .

Methodological Best Practices

Q. How to design stability studies for long-term storage?

- Conditions : Test degradation under accelerated conditions (40°C/75% RH for 6 months) per ICH guidelines.

- Analytical tools : Use HPLC-MS to identify degradation products (e.g., hydrolyzed ether bonds).

- Storage recommendations : Store as a hydrochloride salt in amber vials at –20°C to enhance stability .

Q. What strategies enhance reproducibility in pharmacological studies?

- Standardized protocols : Adopt OECD or NIH guidelines for in vitro/in vivo assays.

- Blind testing : Use coded samples to eliminate bias in activity assessments.

- Data sharing : Deposit raw spectra, chromatograms, and crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.